6-Chloro-2,3-dihydroxypyridine
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Overview
Description
6-Chloro-3-hydroxypyridin-2(1H)-one is a chemical compound with the molecular formula C5H4ClNO2 It is a derivative of pyridinone, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxypyridin-2(1H)-one typically involves the chlorination of 3-hydroxypyridin-2(1H)-one. One common method is the reaction of 3-hydroxypyridin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-3-hydroxypyridin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form 3-hydroxypyridin-2(1H)-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-chloro-3-pyridone.
Reduction: Formation of 3-hydroxypyridin-2(1H)-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-3-hydroxypyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
6-Methyl-3-hydroxypyridin-2(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-3-hydroxypyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C5H4ClNO2 |
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Molecular Weight |
145.54 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |
InChI Key |
NSCKQMGUZSJNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)O |
Origin of Product |
United States |
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